

Application Notes and Protocols for Methyl 3-(pyrimidin-5-yl)propanoate

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Compound of Interest

Compound Name: Methyl 3-(pyrimidin-5-yl)propanoate

Cat. No.: B3040663

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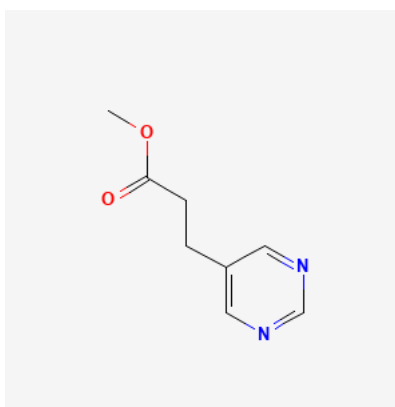
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols related to **Methyl 3-(pyrimidin-5-yl)propanoate**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules.

Compound Profile

Identifier	Value
IUPAC Name	Methyl 3-(pyrimidin-5-yl)propanoate
Synonyms	Methyl 3-(5-pyrimidinyl)propanoate, 5-Pyrimidinepropanoic acid methyl ester
CAS Number	224776-16-3[1]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ [1]
Molecular Weight	166.18 g/mol [1]

Chemical Structure



Applications

Methyl 3-(pyrimidin-5-yl)propanoate serves as a valuable intermediate in the synthesis of various pyrimidine-containing compounds. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including antivirals, antifungals, and anticancer agents. [2][3][4][5] This compound is particularly useful for introducing a propanoate methyl ester side chain at the 5-position of the pyrimidine ring, which can be further modified. Potential applications include:

- **Scaffold for Drug Discovery:** It can be used as a starting material for the synthesis of novel kinase inhibitors, enzyme inhibitors, or receptor antagonists. The ester functionality can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.
- **Fragment-Based Drug Design:** As a small, functionalized pyrimidine derivative, it can be used in fragment-based screening to identify new binding motifs for therapeutic targets.

- Chemical Probe Synthesis: It can be incorporated into larger molecules to serve as a chemical probe for studying biological pathways involving pyrimidine metabolism or recognition.

Experimental Protocols

A detailed protocol for the synthesis of **Methyl 3-(pyrimidin-5-yl)propanoate** is not readily available in the published literature. However, based on established organic synthesis principles and procedures for related compounds, a reliable two-step synthesis protocol can be proposed, starting from the commercially available precursor, 3-(pyrimidin-5-yl)propanoic acid.

3.1. Synthesis of **Methyl 3-(pyrimidin-5-yl)propanoate** via Fischer Esterification

This protocol describes the synthesis of the target compound by the acid-catalyzed esterification of 3-(pyrimidin-5-yl)propanoic acid with methanol.

Materials:

- 3-(Pyrimidin-5-yl)propanoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Protocol:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(pyrimidin-5-yl)propanoic acid (1.0 eq).
- **Reagent Addition:** Add a sufficient amount of anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of acid).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
- **Reflux:** Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Reaction Quenching:** Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Work-up:**
 - Dissolve the residue in dichloromethane or ethyl acetate.
 - Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious of gas evolution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude **Methyl 3-(pyrimidin-5-yl)propanoate** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

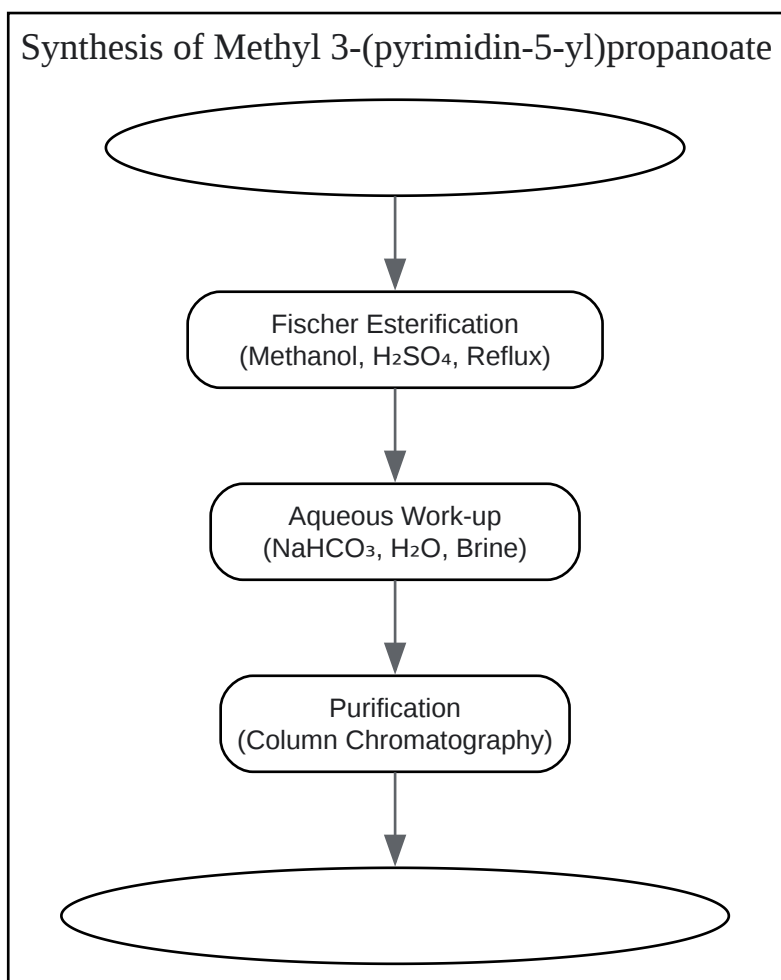
3.2. Characterization Data (Predicted)

As experimental data is not widely available, the following are predicted characterization data based on the structure and data for similar compounds.

Technique	Expected Observations
^1H NMR	Signals corresponding to the pyrimidine ring protons, the two methylene groups of the propanoate chain, and the methyl ester protons.
^{13}C NMR	Resonances for the pyrimidine ring carbons, the carbonyl carbon of the ester, the two methylene carbons, and the methoxy carbon.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol).
Appearance	Likely a colorless to pale yellow oil or a low-melting solid.

Visualization of Experimental Workflow and Logical Relationships

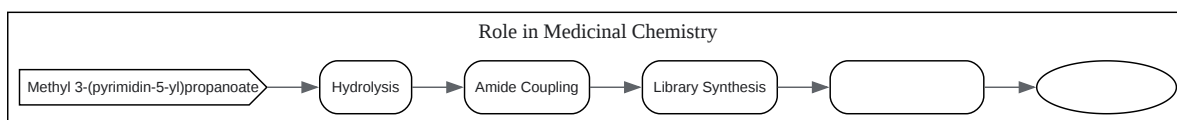
4.1. Synthesis Workflow



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Caption: Workflow for the synthesis of **Methyl 3-(pyrimidin-5-yl)propanoate**.

4.2. Potential Application in Drug Discovery



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Caption: Potential use in a drug discovery cascade.

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References

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